Fluorescein-maleimide

Description

Significance of Cysteine-Reactive Fluorescent Probes in Molecular Biology Research

The ability to selectively tag proteins is fundamental to understanding their behavior within the complex cellular environment. Cysteine, due to the unique reactivity of its thiol group, serves as an ideal target for such specific labeling. nih.govresearchgate.net Cysteine-reactive fluorescent probes, like fluorescein-maleimide, allow researchers to:

Visualize Proteins: By attaching a fluorescent "light bulb" to a protein, its localization and movement within a cell can be tracked using techniques like fluorescence microscopy. biochempeg.com

Study Protein Interactions: Changes in the fluorescence signal can indicate when a labeled protein binds to another molecule, providing insights into complex biological pathways. researchgate.net

Analyze Protein Conformation: The local environment around the fluorescent probe can affect its emission properties, offering clues about the protein's three-dimensional structure and any changes that occur. nih.gov

The development of a diverse array of such probes has been instrumental in advancing our knowledge of cellular processes. acs.org

Historical Context of Maleimide (B117702) Chemistry in Bioconjugation

The use of maleimides in bioconjugation, the process of chemically linking two molecules, has a history spanning over half a century. researchgate.netacs.org The key to their success lies in the specific and efficient reaction between the maleimide group and a thiol. biotium.com This reaction, known as a Michael addition, forms a stable covalent bond under mild, physiologically compatible conditions. wikipedia.org

Initially, the focus was on creating stable linkages for applications like antibody-drug conjugates (ADCs), where a therapeutic agent is attached to an antibody for targeted delivery. acs.orguark.edu Over time, the versatility of maleimide chemistry has been recognized and expanded, leading to the development of a wide range of maleimide-containing reagents for various research applications. researchgate.net

Role of this compound as a Benchmark Thiol-Reactive Fluorescent Label

Fluorescein-5-maleimide (B15326) is often considered one of the most widely used green fluorescent, thiol-reactive dyes. biotium.com Its popularity stems from several key factors:

High Specificity: Under controlled pH conditions (typically 6.5-7.5), the maleimide group reacts almost exclusively with sulfhydryl groups, minimizing non-specific labeling of other amino acids like lysine (B10760008). thermofisher.com

Favorable Reaction Conditions: The labeling reaction proceeds efficiently at or near neutral pH, which is crucial for maintaining the integrity and function of most proteins. biotium.com

Well-Characterized Properties: The photophysical properties of fluorescein (B123965) are well-documented, providing a reliable and understood fluorescent signal for analysis. sigmaaldrich.com

These characteristics have established this compound as a standard against which other thiol-reactive probes are often compared. nih.gov Its consistent performance and ease of use have made it a go-to reagent for researchers first venturing into protein labeling, as well as a reliable workhorse in established laboratories.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₁₃NO₇ | sigmaaldrich.comscbt.com |

| Molecular Weight | 427.36 g/mol | sigmaaldrich.comscbt.com |

| Excitation Wavelength (λex) | ~490-494 nm | biochempeg.comsigmaaldrich.com |

| Emission Wavelength (λem) | ~515-521 nm | eurogentec.combiochempeg.com |

| Reactive Group | Maleimide | biotium.com |

| Target Functional Group | Thiol (Sulfhydryl) | biotium.com |

Table 2: Common Thiol-Reactive Probes

| Probe Name | Reactive Group | Target |

|---|---|---|

| This compound | Maleimide | Thiol |

| Eosin-5-iodoacetamide | Iodoacetamide (B48618) | Thiol |

| Rhodamine Red C₂ maleimide | Maleimide | Thiol |

| BODIPY TMR cadaverine (B124047) IA | Iodoacetamide | Thiol |

This data is compiled from research articles. nih.gov

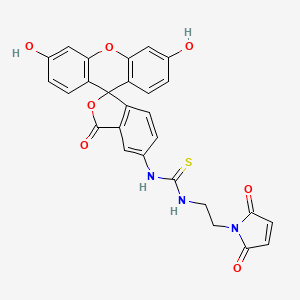

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H19N3O7S |

|---|---|

Molecular Weight |

529.5 g/mol |

IUPAC Name |

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[2-(2,5-dioxopyrrol-1-yl)ethyl]thiourea |

InChI |

InChI=1S/C27H19N3O7S/c31-15-2-5-19-21(12-15)36-22-13-16(32)3-6-20(22)27(19)18-4-1-14(11-17(18)25(35)37-27)29-26(38)28-9-10-30-23(33)7-8-24(30)34/h1-8,11-13,31-32H,9-10H2,(H2,28,29,38) |

InChI Key |

WMHCVBWDCIFFOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCN3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Fluorescein Maleimide

Synthesis of Fluorescein-Maleimide and its Derivatives

The preparation of this compound and its analogs involves a series of chemical transformations, from classical two-step procedures to more advanced convergent strategies and the rational design of novel derivatives with enhanced functionalities.

Conventional Synthetic Routes to N-(5-fluoresceinyl)maleamic acid and Fluorescein-5-maleimide (B15326)

The most common and conventional method for synthesizing Fluorescein-5-maleimide (F5M) is a two-step process that begins with the formation of an intermediate, N-(5-fluoresceinyl)maleamic acid. This process typically involves the reaction of 5-aminofluorescein (B15267) with maleic anhydride (B1165640).

In the first step, 5-aminofluorescein is reacted with maleic anhydride in a suitable solvent, such as acetic acid or dimethylformamide (DMF), at room temperature. unito.itgoogle.com This reaction leads to the formation of the N-(5-fluoresceinyl)maleamic acid intermediate as a precipitate. unito.itgoogle.com The yield of this step is reported to be around 74%. unito.it

The subsequent and final step is the cyclization of the maleamic acid derivative to form the maleimide (B117702) ring. This is typically achieved by heating the intermediate in the presence of a dehydrating agent. A common method involves refluxing the N-(5-fluoresceinyl)maleamic acid in acetic acid. google.com Another approach utilizes hexamethyldisilazane (B44280) (HMDS) and a catalyst like zinc chloride (ZnCl2) in a mixture of benzene (B151609) and DMF, which upon reflux, yields Fluorescein-5-maleimide with a high yield of 92.3%. unito.it

| Step | Reactants | Solvents/Reagents | Conditions | Product | Yield |

| 1 | 5-Aminofluorescein, Maleic Anhydride | Acetic Acid | Room Temperature, 4 hours | N-(5-fluoresceinyl)maleamic acid | 74% unito.it |

| 2 | N-(5-fluoresceinyl)maleamic acid | Acetic Acid | Reflux | Fluorescein-5-maleimide | - |

| 2 (Alternative) | N-(5-fluoresceinyl)maleamic acid | HMDS, ZnCl2, Benzene/DMF | Reflux, 2.5 hours | Fluorescein-5-maleimide | 92.3% unito.it |

Convergent Synthetic Strategies for Fluorophore-Linked Maleimide Derivatives

Convergent synthesis offers a modular and efficient approach to creating a variety of fluorophore-linked maleimide derivatives. acs.org This strategy involves the separate synthesis of the fluorophore and the maleimide moiety, which are then coupled together in a final step. This approach is particularly advantageous as it allows for the flexible combination of different fluorophores with various maleimide linkers, facilitating the rapid generation of a library of probes. acs.orgacs.org

One example of a convergent strategy is the development of dimaleimide fluorogens. In this approach, a fluorophore core is functionalized with two maleimide groups. acs.orgacs.org These dimaleimide derivatives are designed to be non-fluorescent initially. The fluorescence is "turned on" upon the reaction of both maleimide groups with thiol-containing molecules, such as cysteine residues in proteins. acs.orgacs.org This method has been used to create probes for detecting small thiols and for the specific labeling of proteins containing appropriately spaced cysteine residues. acs.org The synthesis allows for the attachment of any fluorophore with a suitable linker to the dimaleimide moiety in a modular fashion. acs.org

Rational Design and Synthesis of Substituted Maleimide Dyes for Tunable Optical Properties

The optical properties of maleimide-based dyes can be precisely controlled through the rational design and synthesis of substituted derivatives. rsc.orgnih.gov By systematically modifying the substitution pattern on the maleimide ring, researchers can tune the fluorescence emission color, quantum yield, and solvatochromism. rsc.orgnih.gov

The core principle behind this approach is the creation of a donor-acceptor architecture within the maleimide fluorophore. rsc.org The carbonyl groups of the maleimide act as electron acceptors, while various electron-donating groups can be introduced at other positions on the ring. nih.gov The nature of these substituents and their positions significantly influence the electronic structure and, consequently, the photophysical properties of the dye. rsc.orgnih.gov

For instance, a library of maleimide fluorophores with emissions spanning the visible spectrum from blue to yellow has been successfully synthesized. nih.gov This was achieved by varying the halogen and donor groups (amines and alcohols) attached to the maleimide core. nih.gov The fluorescence quantum yields of these dyes were found to be as high as 64%. nih.gov

| Substituent Modification | Effect on Optical Properties | Reference |

| Varying halogen group (Cl, Br, I) | Influences fluorescence quantum yield and emission wavelength. nih.govrsc.org | nih.govrsc.org |

| Altering donor groups (amines, alcohols) | Tunes emission color and intensity. nih.gov | nih.gov |

| Introduction of aliphatic, phenyl, or benzyl (B1604629) groups | Affects emission wavelength and quantum yield. rsc.org | rsc.org |

A study on amino-halo-maleimides demonstrated that the fluorescence quantum yield decreases with the decreasing electronegativity of the halide (Cl > Br > I). rsc.org For example, in diethyl ether, the quantum yields were 37% for the chloro-derivative, 30% for the bromo-derivative, and 8% for the iodo-derivative. rsc.org These dyes also exhibited solvafluorochromism, with their fluorescence properties changing in response to the polarity of the solvent. rsc.org

Synthesis of Fluorescein-Functionalized Dibromomaleimides for Advanced Bioconjugation

Fluorescein-functionalized dibromomaleimides represent a class of advanced bioconjugation reagents that offer multiple points of attachment. nih.gov These compounds are synthesized by reacting dibromomaleic anhydride with fluoresceinamine. nih.gov The initial reaction is typically carried out at room temperature, followed by a cyclization step under reflux in acetic acid to form the final maleimide product. nih.gov

The resulting fluorescein-dibromomaleimide possesses three potential sites for bioconjugation: the two bromine atoms and the nitrogen of the maleimide ring. nih.gov This multi-functionality allows for novel protein modification strategies. For instance, these reagents can be used to bridge disulfide bonds in peptides and proteins. nih.gov This has been demonstrated with the peptide hormone somatostatin, where the fluorescein-dibromomaleimide was inserted into a disulfide bond to create a fluorescently labeled and bridged construct. nih.gov This approach highlights the potential of these reagents for creating structurally defined and fluorescently tagged biomolecules. nih.gov

Synthesis of Dithiomaleimides (DTMs) and Aminobromomaleimides (ABMs) as Emissive Maleimide Fluorophores

In contrast to the fluorescence-quenching properties of unsubstituted maleimides, dithiomaleimides (DTMs) and aminobromomaleimides (ABMs) have been developed as highly emissive fluorophores. rsc.orgnih.gov Their strong emission originates from their inherent donor-acceptor structures. rsc.org

The synthesis of DTMs is achieved through the reaction of 2,3-dibromomaleimide (DBM) with two equivalents of a thiol. nih.govacs.org This reaction proceeds via an addition-elimination mechanism, resulting in a fluorescent DTM product. acs.org This "off-to-on" fluorescence switching upon thiol addition has been utilized for protein labeling, including disulfide bridging, and for the functionalization of polymers. acs.org

ABMs are synthesized through the monosubstitution of a dibromomaleimide with an amine. rsc.org These compounds are also highly emissive, with large Stokes shifts. nih.gov A range of aminothiomaleimides (ATMs) can be synthesized from ABMs by reacting them with a thiol in the presence of a base. rsc.org These ATMs exhibit yellow emission under UV light and have larger Stokes shifts compared to other substituted maleimides. nih.gov

| Maleimide Derivative | Synthetic Precursor | Key Reactant | Resulting Property | Reference |

| Dithiomaleimide (DTM) | 2,3-Dibromomaleimide (DBM) | Thiols (2 equiv.) | "Off-to-on" fluorescence upon thiol addition. acs.org | acs.org |

| Aminobromomaleimide (ABM) | Dibromomaleimide | Amine (1 equiv.) | Highly emissive with large Stokes shifts. nih.gov | nih.gov |

| Aminothiomaleimide (ATM) | Aminobromomaleimide (ABM) | Thiol (1 equiv.) | Yellow emission with large Stokes shifts. nih.gov | nih.gov |

Incorporation of this compound into Silica (B1680970) Matrices for Nanoparticle Synthesis

This compound can be incorporated into silica matrices to create fluorescent silica nanoparticles, which are valuable tools for bioimaging and sensing applications. nih.govresearchgate.net A common method for this is a modified Stöber process. nih.gov

In one approach, this compound is first reacted with a silane (B1218182) coupling agent, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS). nih.govresearchgate.net The thiol group of MPTMS reacts with the maleimide group of the fluorescein (B123965) derivative to form a stable conjugate. nih.gov This fluorescein-silane conjugate is then co-hydrolyzed with a silica precursor, typically tetraethyl orthosilicate (B98303) (TEOS), in a basic solution. researchgate.net This process leads to the covalent incorporation of the fluorescein dye into the silica network, resulting in fluorescent silica nanoparticles. nih.govresearchgate.net

The size of the resulting nanoparticles can be controlled by adjusting the reaction conditions, such as the concentration of the reactants. nih.gov This method allows for the preparation of uniformly sized and photostable fluorescent nanoparticles where the dye is homogeneously dispersed within the silica matrix. mdpi.org

Chemical Modifications for Enhanced Fluorescent Properties

The inherent fluorescent properties of this compound can be significantly altered and improved through targeted chemical modifications. These strategies aim to address limitations such as environmental sensitivity and to introduce novel functionalities, thereby expanding the compound's utility in various scientific applications.

Strategies to Improve Aqueous Fluorescence and Mitigate Solvent Quenching

A significant limitation of many organic fluorophores, including maleimide-based dyes, is the phenomenon of fluorescence quenching in aqueous or polar protic solvents. bham.ac.ukrsc.org This quenching is often attributed to interactions between the fluorophore and the solvent molecules, which provide a non-radiative pathway for the excited state to return to the ground state. bham.ac.uk Specifically, a process known as electron-driven proton transfer (EDPT) from protic solvents to the carbonyl groups of the maleimide ring can lead to fluorescence quenching. ehu.esnih.gov The fluorescence intensity of fluorescein itself is also known to fade in aqueous buffers. caymanchem.com

Several chemical strategies have been developed to counter these effects and enhance fluorescence in aqueous environments:

Introduction of Electron-Withdrawing Groups: A primary strategy involves functionalizing the maleimide structure with electron-withdrawing groups. bham.ac.uk These groups reduce the electron density on the maleimide ring, particularly at the carbonyl groups. ehu.esnih.gov This modification diminishes the ability of the carbonyls to interact with and abstract protons from solvent molecules, thereby reducing quenching caused by EDPT. ehu.es

Fluorocarbon Functionalisation: Incorporating fluorine-containing substituents, such as trifluoroethyl groups (CH2CF3), onto the maleimide ring has proven effective. ehu.es The strong electron-withdrawing nature of fluorine atoms pulls electron density away from the carbonyls, mitigating their interaction with protic solvents and leading to enhanced fluorescence efficiency in polar media like methanol. ehu.es

Tuning Solvent Viscosity: The local environment of the fluorophore impacts its properties. While not a direct chemical modification of the this compound itself, altering the solvent composition can mitigate quenching. For instance, increasing solvent viscosity can diminish the frequency of collisional quenching between fluorescent molecules. royalsocietypublishing.org In studies with fluorescein, the addition of viscogenic agents like glycerol (B35011) was found to alter the protolytic equilibrium and increase the ratiometric fluorescence signal in aqueous solutions. mdpi.com

Encapsulation in Nanoparticles: Embedding this compound within a protective silica shell of a core-shell nanoparticle is a highly effective method to shield the dye from the quenching effects of the aqueous environment. rsc.orgscientific.netresearchgate.net The silica matrix provides a more stable, non-polar microenvironment, preventing dye leakage and photobleaching, which leads to higher and more stable fluorescence intensity compared to the free dye in solution. scientific.netresearchgate.net

Impact of Electron-Withdrawing Groups on Fluorescence Efficiency and Dual-State Emission

The introduction of electron-withdrawing groups (EWGs) is a powerful method to modulate the photophysical properties of maleimide-based fluorophores, enhancing their fluorescence efficiency and enabling dual-state emission (DSE). bham.ac.ukehu.es DSE refers to the ability of a compound to fluoresce in both the solution and solid states, a property not commonly observed due to aggregation-caused quenching (ACQ) in the solid phase. ehu.esresearchgate.net

The core principle behind this strategy is the modification of the electron donor-acceptor character of the molecule. ehu.esnih.gov In a typical fluorescent maleimide, the carbonyl (C=O) groups act as electron acceptors. ehu.esnih.gov By functionalizing the maleimide ring, particularly at the imide or amine positions, with EWGs, the electron density across the molecule can be tuned. ehu.es

Key Findings:

Enhanced Solution-State Fluorescence: Attaching EWGs like fluorine-containing groups (e.g., trifluoroethyl) to the maleimide structure lowers the electron density on the carbonyls. ehu.esnih.gov This modification reduces unfavorable interactions with polar protic solvents, mitigating quenching and leading to increased fluorescence quantum yields in solution. bham.ac.ukehu.es Research has shown that placing a trifluoroethyl group directly on the imide nitrogen has a more significant electron-withdrawing effect, and thus a greater impact on enhancing fluorescence, compared to placing it on an adjacent amine group. ehu.es

Enabling Solid-State Emission: In the solid state, fluorophores often suffer from ACQ due to close intermolecular interactions like π-π stacking. The introduction of bulky EWGs, such as trifluoroethyl groups, provides steric hindrance that disrupts this molecular packing. ehu.esnih.gov This suppression of quenching interactions in the solid phase allows for significant fluorescence, thereby achieving dual-state emission. bham.ac.uk

Dual-State Emission (DSE): The combined effect of reduced solvent quenching and minimized solid-state aggregation allows for fluorophores that are highly emissive in multiple environments. ehu.es For example, di-substituted trifluoroethyl aminomaleimides have been synthesized that exhibit high solid-state quantum yields (up to 53%) while also showing enhanced fluorescence in protic solvents. ehu.esnih.gov This DSE mechanism is a significant advancement, overcoming the limitations of single-state luminescence. ehu.es The judicious selection of a strong electron-withdrawing naphthalimide fluorophore with a maleimide group has also been shown to enhance reactivity and lead to a "turn-on" fluorescence response. researchgate.net

| Maleimide Derivative | Substituent (EWG) | Effect on Fluorescence | Reference |

|---|---|---|---|

| Aminochloromaleimide (ACM) / Monoaminomaleimide (MAM) | Trifluoroethyl (-CH2CF3) | Enhanced solution-state quantum yield in protic solvents (up to 10%) and high solid-state quantum yield (up to 53%), achieving dual-state emission. | ehu.esnih.gov |

| Dihalomaleimides | Halogens (Cl, Br, I) | Fluorescence quantum yield in diethyl ether decreased with the electronegativity of the halide (Cl: 37%, Br: 30%, I: 8%). | rsc.org |

| Naphthalimide-Maleimide | Naphthalimide | Strong electron-withdrawing nature enhances electrophilicity and enables a "turn-on" fluorescent response upon reaction. | researchgate.net |

Optimization of Fluorescein Loading in Core-Shell Nanoparticles

Encapsulating this compound within core-shell nanoparticles, particularly those with a silica shell, is a prominent strategy to enhance its utility. rsc.orgscientific.netresearchgate.net This approach creates a stable, water-dispersible, and highly fluorescent probe. However, the brightness of these nanoparticles is not simply a matter of loading more dye. The optimization of dye loading is critical to maximize fluorescence and prevent quenching effects that arise when fluorophores are in close proximity. rsc.org

Synthesis and Loading Mechanism:

The typical synthesis involves a sol-gel process. scientific.netresearchgate.net Fluorescein-5-maleimide is first reacted with a silane coupling agent, such as (3-mercaptopropyl)trimethoxysilane (MPTMS). rsc.orgscientific.netresearchgate.net The thiol group of MPTMS reacts with the maleimide group of the fluorescein dye. rsc.org

This dye-silane conjugate is then covalently incorporated into a silica matrix through a reaction with a silica precursor like tetraethyl orthosilicate (TEOS) in a basic solution, often forming a shell around a core particle (which can be silica or another material like iron oxide). rsc.orgscientific.netresearchgate.net

Optimization Challenges and Findings:

Maximizing Brightness: The goal is to find the optimal dye concentration that provides the brightest nanoparticles. rsc.org Research on FITC-loaded silica nanoparticles (a similar fluorescein derivative) showed that maximum fluorescence efficiency was achieved at a specific, relatively low loading percentage. rsc.org For instance, one study identified an optimal loading of 0.5% w/w FITC, estimating that an average distance of 5.8 to 6.9 nm between dye molecules was necessary to prevent quenching from dominating. rsc.org

Protective Shell: A common issue is dye leakage from the silica matrix, especially in biological media. rsc.org To prevent this and further enhance photostability, an additional, denser protective layer of silica can be synthesized over the fluorescent shell. rsc.orgresearchgate.net

| Core/Shell Structure | Dye & Coupling Agent | Key Optimization Finding | Resulting Particle Size | Reference |

|---|---|---|---|---|

| Silica Core/Silica Shell | Fluorescein-5-maleimide / (3-mercaptopropyl)trimethoxysilane (MPTMS) | Core-shell structure enhances fluorescence intensity compared to free dye. | ~50 nm | scientific.netresearchgate.net |

| Iron Oxide Core/Silica Shell | Fluorescein isothiocyanate (FITC) / Aminopropyltrimethoxysilane (APTMS) | Maximum fluorescence efficiency obtained at a dye loading of 0.5% w/w. | ~50-60 nm | rsc.org |

| Silica Core/Silica Shell | Cyanine3-maleimide / MPTMS | Covalent incorporation into the silica matrix via Stöber process resulted in bright nanoparticles. | Not specified | rsc.org |

Design of Maleimide Ligands for Coordination with Metal Ions

The maleimide scaffold can be strategically modified to act as a ligand for coordination with various metal ions, including transition metals and lanthanides. bham.ac.ukresearchgate.net This functionalization creates hybrid molecules where the fluorescent properties of the maleimide chromophore can be influenced by the coordinated metal, or where the maleimide serves to attach a metal complex to a target.

Design Strategies and Applications:

Introducing Coordinating Groups: To facilitate metal binding, the maleimide structure is derivatized with functional groups known to act as effective metal ligands. For example, N-(4-carboxyphenyl)maleimide incorporates a carboxyl group that can effectively complex with transition metal ions such as Co(II), Ni(II), and Cu(II). researchgate.net

Bifunctional Chelators: More complex ligands can be designed where a potent chelating agent is attached to the maleimide unit. 1,10-Phenanthroline maleimide is a bifunctional compound that combines the metal-coordinating ability of the phenanthroline moiety with the thiol-reactive maleimide group. This allows for the formation of stable complexes with metals like Ruthenium(II) (Ru(II)), which can then be conjugated to biomolecules.

Modulating Luminescence: The coordination of maleimide-based chromophores to metal ions can significantly alter their photophysical properties. bham.ac.uk In some cases, complexation to transition metals can lead to a fluorescence "on-to-off" switch upon oxidation. bham.ac.uk Conversely, coordination to lanthanide metal ions has been shown to enhance their luminescence by promoting ligand-centered transitions over quenching pathways. bham.ac.uk Rhenium(I) polypyridine maleimide complexes have been developed that exhibit intense and long-lived photoluminescence, with emission wavelengths tunable from 514 to 654 nm based on the polypyridine ligand used. acs.org

These designed maleimide ligands expand the functionality of the fluorophore beyond simple labeling, enabling its use in the development of hybrid probes, sensors for metal ions, and luminescent organometallic complexes. bham.ac.uk

Molecular Mechanisms of Fluorescein Maleimide Interactions and Fluorescence

Fluorescence Quenching and Activation Mechanisms

The fluorescence of fluorescein-maleimide is not static; it is modulated by its chemical state and environment. Unconjugated this compound exhibits quenched fluorescence, which is significantly enhanced upon conjugation to a thiol-containing molecule. This "turn-on" characteristic is a valuable feature for reducing background fluorescence in labeling experiments.

The quenching of fluorescence in molecules like this compound can occur through several mechanisms, including dynamic (collisional) quenching, static quenching, and photoinduced electron transfer (PET). axispharm.comfiveable.meossila.com In dynamic quenching, the excited fluorophore is deactivated through collisions with a quencher molecule. axispharm.comfiveable.me Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. axispharm.comfiveable.meossila.com

For fluorogens containing a maleimide (B117702) group, photoinduced electron transfer (PET) has been identified as a key quenching mechanism. nih.gov In this process, the maleimide moiety acts as an electron acceptor. Upon excitation of the fluorophore (the electron donor), an electron is transferred from the excited fluorophore to the maleimide. nih.gov This electron transfer process is exergonic and provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence. nih.gov When the maleimide reacts with a thiol, the Michael addition reaction alters the electronic properties of the maleimide group, disrupting the PET process. nih.gov This disruption eliminates the non-radiative decay pathway, leading to a significant increase in fluorescence emission, a phenomenon known as fluorescence activation. nih.govnih.gov This activation upon conjugation allows for the specific detection of thiol-containing molecules with an improved signal-to-noise ratio. nih.gov

Interactive Data Table: Reactivity of Maleimides with Amino Acid Residues

| Amino Acid | Reactive Group | Reactivity with Maleimide (pH 6.5-7.5) | Resulting Bond | Stability |

| Cysteine | Sulfhydryl (-SH) | High | Thioether | Stable |

| Histidine | Imidazole | Low to None | - | - |

| Methionine | Thioether | None | - | - |

| Lysine (B10760008) | Primary Amine (-NH2) | Very Low (increases > pH 7.5) | - | - |

| Arginine | Guanidinium | None | - | - |

Interactive Data Table: Comparison of Maleimide Derivatives for Cysteine Modification

| Maleimide Derivative | Reaction with Cysteine | Key Feature | Reversibility |

| Standard Maleimide | Forms stable thioether bond | Covalent labeling | No |

| Bromomaleimide | Forms cleavable thiomaleimide adduct | Reversible modification | Yes (with phosphines or excess thiols) |

| Dibromomaleimide | Inserts into reduced disulfide bonds | Disulfide bridging | No |

Intrinsic Quenching of Unreacted Maleimide Derivatives

Unreacted this compound exhibits significantly suppressed fluorescence, a phenomenon known as intrinsic quenching. The maleimide group, when in proximity to the fluorescein (B123965) core, effectively deactivates the excited state of the fluorophore, preventing the emission of a photon. This quenching is a critical feature, as it establishes a low-fluorescence baseline, which is essential for a high signal-to-noise ratio when the probe subsequently reacts with its target.

The efficiency of this quenching is influenced by several factors, including the surrounding solvent environment and the specific structure of the derivative. For instance, substituted maleimides are known to undergo fluorescence quenching, particularly in polar solvents. bham.ac.uk The position of the maleimide quencher relative to the fluorophore also plays a role in the extent of quenching observed. science.gov The fundamental principle remains that the maleimide group provides a pathway for the excited state energy to be dissipated through non-emissive routes, keeping the molecule in a "dark" state prior to reaction. nih.gov This inherent quenching is a prerequisite for its function as a "turn-on" probe. For example, fluorescein-5-maleimide's fluorescence is known to increase approximately tenfold after it conjugates with a thiol. thermofisher.com

"Turn-on" Fluorescence Upon Thiol Addition

The most prominent feature of this compound probes is their dramatic increase in fluorescence upon reaction with thiol (sulfhydryl) groups. This "turn-on" response is the basis for their use in detecting and labeling thiol-containing biomolecules like cysteine residues in proteins. biosyn.com The underlying chemical reaction is a Michael addition, a well-established method in bioconjugation. bachem.comvectorlabs.com

In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. bachem.com This process forms a stable, covalent thioether bond. biosyn.com The addition reaction disrupts the electronic properties of the maleimide group that were responsible for quenching the fluorescein fluorophore. researchgate.net Some studies describe this activation process as not only the Michael addition but also a subsequent spiro ring opening of the fluorescein structure, which "lights up" the fluorescence. nih.gov The result is a substantial increase in the fluorescence quantum yield, with reported fluorescence enhancements ranging from 10-fold to over 200-fold depending on the specific probe and conditions. thermofisher.comresearchgate.netnih.gov

The reaction is highly selective for thiols, especially under mild pH conditions (pH 6.5-7.5), making it suitable for biological applications. vectorlabs.comthermofisher.com This specificity ensures that the fluorescence signal is generated primarily at the intended target site.

| Probe State | Fluorescence | Governing Mechanism | Key Reaction |

|---|---|---|---|

| Unreacted this compound | Low / Quenched | Intrinsic Quenching (PET) | N/A |

| Thiol-Adduct of this compound | High / "Turned-on" | Disruption of Quenching | Michael Addition |

Photoinduced Electron Transfer (PET) as a Quenching Pathway

The primary mechanism responsible for the intrinsic quenching of this compound is Photoinduced Electron Transfer (PET). nih.gov PET is a process where, upon excitation of the fluorophore by light, an electron is transferred from an electron donor to an electron acceptor, leading to a non-radiative de-excitation. wikipedia.orgnih.gov In the case of this compound, the fluorescein acts as the photoexcited electron donor and the attached maleimide group functions as the electron acceptor. nih.gov

The process can be described using molecular orbital theory:

Excitation: The fluorescein molecule absorbs a photon, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Electron Transfer: In the unreacted probe, the HOMO of the maleimide group is situated at an energy level between the HOMO and LUMO of the excited fluorescein. This energetic arrangement facilitates the transfer of the excited electron from the fluorescein's LUMO to the maleimide's LUMO. nih.govresearchgate.net

Quenching: This electron transfer process creates a charge-separated state and provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence. almacgroup.comyoutube.com

The thermodynamic feasibility of this PET quenching mechanism has been verified experimentally. nih.gov When a thiol adds to the maleimide double bond, the electronic structure of the maleimide is altered. This change lowers the energy of the maleimide's HOMO, making the electron transfer from the excited fluorescein energetically unfavorable. researchgate.net Consequently, the PET process is blocked, and the excited fluorophore can only return to the ground state via the emissive pathway of fluorescence, leading to the "turn-on" effect. almacgroup.com

| Component | Role in PET | State | Outcome |

|---|---|---|---|

| Fluorescein | Photo-acceptor / Electron Donor | Excited by light | Transfers electron |

| Maleimide (Unreacted) | Electron Acceptor / Quencher | Ground state | Accepts electron, causing fluorescence quenching |

| Thiol-Succinimide Adduct | Ineffective Electron Acceptor | N/A | Blocks PET, enabling fluorescence |

Radiationless Transition in Unreacted Probes

A radiationless (or non-radiative) transition is any process by which a molecule in an excited state loses energy without emitting a photon. ossila.comlibretexts.org PET, as described above, is a specific and dominant type of radiationless transition in unreacted this compound. nih.gov However, other non-radiative pathways can also contribute to the de-excitation of fluorophores. These include processes like internal conversion and intersystem crossing. ossila.comfiveable.me

Internal Conversion: This is a transition between electronic states of the same spin multiplicity (e.g., from an excited singlet state to the ground singlet state) without photon emission. The energy is dissipated as heat through vibrational relaxation. libretexts.org

Intersystem Crossing: This involves a transition between electronic states of different spin multiplicities (e.g., from an excited singlet state to a triplet state). ossila.com

In the context of maleimide-based fluorogens, studies have been conducted to rule out certain non-radiative pathways. Specifically, intersystem crossing was investigated as a potential quenching mechanism but was ruled out due to the absence of a detectable triplet intermediate. nih.gov This finding further solidifies the role of PET as the principal radiationless transition responsible for quenching in the unreacted this compound probe. When PET is inhibited by the thiol reaction, the probability of radiative decay (fluorescence) increases dramatically because the primary non-radiative pathway has been shut down.

Conjugation Methodologies in Research Applications

Advanced Conjugation Techniques

Advanced conjugation techniques using fluorescein-maleimide and its derivatives aim to create more stable, functional, or versatile bioconjugates. The use of dibromomaleimides, as discussed previously, is one such advanced technique that allows for the bridging of disulfide bonds and the creation of multi-functional conjugates. acs.org This can help to maintain the native structure of proteins that rely on disulfide bonds for their stability. acs.org

Another area of advancement is in controlling the stability of the maleimide (B117702) conjugate. The thioether bond formed between a maleimide and a thiol is generally stable. However, under certain conditions, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. mdpi.com Research into modifying the local environment of the conjugation site on a protein, such as altering solvent accessibility and local charge, is being explored to enhance the in vivo stability of these conjugates. mdpi.com Additionally, the hydrolysis of the maleimide ring after conjugation can be controlled to create either stable or cleavable bioconjugates, adding another layer of control to the design of functional biomolecules. researchgate.net

| Strategy | Key Feature | Primary Application |

|---|---|---|

| Site-Specific Cysteine Modification | High specificity for a single, engineered cysteine residue. acs.org | Creating homogeneously labeled proteins for biophysical studies. acs.org |

| Dibromomaleimide Bridging | Bridges reduced disulfide bonds, maintaining protein structure. acs.org | Labeling proteins where disulfide bonds are crucial for function. acs.org |

| Nucleic Acid Labeling | Conjugation to synthetic oligonucleotides with incorporated thiol groups. lumiprobe.com | Creating probes for FISH and other molecular biology techniques. |

| Nanoparticle Functionalization | Attachment to nanoparticle surfaces for subsequent biomolecule conjugation. wilhelm-lab.com | Developing fluorescent nanoparticles for imaging and sensing. cnr.it |

Transglutaminase-Mediated Site-Specific Protein Labeling

Transglutaminase (TGase) offers a powerful enzymatic approach for site-specific protein modification under mild conditions. oup.com This enzyme catalyzes the formation of a stable isopeptide bond between the γ-carboxyamide group of a glutamine (Gln) residue and a primary amine. oup.com For site-specific labeling, a short peptide sequence that is a known substrate for TGase is genetically fused to the N- or C-terminus of the target protein. oup.com This allows for the directed conjugation of amine-containing fluorescent probes, such as fluorescein-cadaverine, to the specific Gln residue within the tag. oup.com

While this method provides excellent site-specificity, it is not the direct conjugation method for this compound, as the maleimide group specifically reacts with thiol groups on cysteine residues, not primary amines. tocris.com However, the principle of enzymatic labeling highlights a strategy to achieve site-specificity, which contrasts with the chemical selectivity of the maleimide-thiol reaction. TGase-mediated labeling has been shown to yield stoichiometrically labeled proteins (approximately 1:1 fluorophore-to-protein ratio) that retain their native biological activity, a significant advantage over random chemical modifications that can lead to protein inactivation. oup.comoup.com

Using Unnatural Amino Acids for Click Chemistry with Fluorophores

The genetic incorporation of UAAs equipped with bioorthogonal reactive groups is a versatile and highly specific method for fluorescently labeling proteins. nih.govacs.org This technique avoids the potential cross-reactivity of maleimides with native cysteine residues. In this approach, a UAA containing a chemical handle, such as an azide (B81097) or an alkyne, is incorporated into the protein of interest. acs.org

The protein is then treated with a fluorescent probe, like fluorescein (B123965), that has been modified with a complementary reactive group (e.g., an alkyne for an azide-UAA or vice versa). acs.org The reaction, often referred to as "click chemistry," is highly efficient and specific, occurring under biocompatible conditions without interfering with biological processes. springernature.comfrontiersin.org This method allows for the attachment of fluorescein to a predetermined site on the protein with high fidelity, creating a homogeneously labeled protein population for advanced imaging and biophysical studies. nih.govacs.org

Optimization and Control of Labeling Reactions

The success of protein conjugation with this compound hinges on the careful optimization and control of the reaction conditions to ensure high efficiency, specificity, and preservation of protein function.

Optimal Reaction Conditions (e.g., pH, Incubation Time)

The reaction between the maleimide group of this compound and the thiol group of a cysteine residue is highly dependent on the pH of the reaction buffer. thermofisher.com The optimal pH range for this conjugation is between 6.5 and 7.5. tocris.comthermofisher.com Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the reactivity with other nucleophilic amino acid side chains, such as the amine groups of lysines, is minimized. thermofisher.com At pH values above 7.5, the reactivity of maleimides towards primary amines increases, and the hydrolysis of the maleimide group to a non-reactive maleamic acid can also occur, reducing the labeling efficiency. thermofisher.com

The incubation time and temperature are also critical parameters. A typical reaction is allowed to proceed for 2 hours at room temperature or overnight at 4°C for more sensitive proteins. tocris.comthermofisher.comalfa-chemistry.com The choice between these conditions depends on the stability of the protein being labeled. A molar excess of this compound over the protein is generally used to drive the reaction to completion, with dye-to-protein molar ratios typically ranging from 10:1 to 20:1. alfa-chemistry.comaatbio.com

| Parameter | Optimal Range/Value | Rationale |

|---|---|---|

| pH | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing side reactions with amines and hydrolysis of the maleimide group. tocris.comthermofisher.com |

| Incubation Time | 2 hours at room temperature or overnight at 4°C | Allows for completion of the reaction. Longer incubation at a lower temperature is suitable for sensitive proteins. thermofisher.comalfa-chemistry.com |

| Temperature | Room Temperature or 4°C | Depends on the stability of the protein. |

| Dye-to-Protein Molar Ratio | 10:1 to 20:1 | Ensures efficient labeling of available thiol groups. alfa-chemistry.com |

| Buffer Composition | Phosphate, Tris, or HEPES buffers | These buffers are non-reactive with maleimides. Buffers containing thiols (e.g., DTT) must be avoided. alfa-chemistry.com |

Management of Excess Dye and Non-Specific Labeling

To achieve a high degree of labeling, a molar excess of this compound is typically used in the conjugation reaction. nih.gov However, this necessitates the efficient removal of the unreacted, free dye after the reaction is complete. atto-tec.com Residual free dye can lead to high background fluorescence and interfere with downstream applications and the accurate determination of the degree of labeling. researchgate.net

Non-specific labeling can occur if the reaction conditions are not optimal, particularly at a pH above 7.5, where the maleimide group can react with primary amines on lysine (B10760008) residues. thermofisher.com To minimize non-specific binding, it is crucial to maintain the pH within the recommended range of 6.5-7.5 and to use the appropriate dye-to-protein molar ratio. thermofisher.comnih.gov Including a chelating agent like EDTA in the buffer can also prevent the metal-catalyzed oxidation of thiols to disulfides, which would be unreactive with the maleimide. thermofisher.com

Techniques for Labeled Molecule Purification (e.g., Acetone (B3395972) Precipitation, HPLC)

Several methods are available for the purification of the labeled protein from excess this compound and other reaction components. The choice of method depends on the properties of the protein and the scale of the preparation. alfa-chemistry.com

Acetone Precipitation: This is a simple and effective method for removing unreacted this compound, which is soluble in acetone, while the protein precipitates out of solution. cnrs.fr The protein sample is treated with cold acetone, causing the protein to precipitate. thermofisher.comsickkids.caqiagen.com After centrifugation, the supernatant containing the excess dye is discarded, and the protein pellet is washed with acetone to remove any remaining free dye. cnrs.fr A key advantage of this method is the ability to also concentrate the protein sample. thermofisher.com However, a potential drawback is that the protein may denature during the process, which could affect its solubility and function upon re-dissolving. thermofisher.com

Size-Exclusion Chromatography (Gel Filtration): This is a common and gentle method for separating the larger labeled protein from the smaller, unreacted dye molecules. atto-tec.combroadpharm.com The reaction mixture is passed through a column packed with a porous resin. The larger protein-dye conjugates are excluded from the pores and elute first, while the smaller free dye molecules enter the pores and are retarded, eluting later. atto-tec.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a high-resolution technique that can be used to purify the labeled protein and, in some cases, to separate proteins with different degrees of labeling. alfa-chemistry.com This method provides excellent purity but may not be suitable for all proteins, as the organic solvents and stationary phases used can be denaturing.

| Purification Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Acetone Precipitation | Differential solubility of protein and free dye in acetone. cnrs.fr | Simple, rapid, and concentrates the protein sample. thermofisher.com | Can cause protein denaturation and difficulty in re-solubilizing the protein pellet. thermofisher.com |

| Size-Exclusion Chromatography (Gel Filtration) | Separation based on molecular size. atto-tec.com | Gentle, non-denaturing conditions that preserve protein function. alfa-chemistry.com | Can result in sample dilution. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. alfa-chemistry.com | High resolution and purity. alfa-chemistry.com | Can be denaturing for some proteins; requires specialized equipment. |

Coupling with Radioiodination for Dual-Modal Probes

The combination of this compound with radioiodination techniques offers a powerful strategy for the development of dual-modal imaging probes. This approach allows for the simultaneous or sequential detection of fluorescent and radioactive signals, leveraging the high sensitivity of fluorescence imaging for cellular-level visualization and the deep tissue penetration and quantitative capabilities of radionuclide imaging. A key methodology in this area involves the specific radioiodination of proteins through a this compound linker, targeting cysteine residues.

A well-established protocol enables the coupling of carrier-free radioiodine, such as Iodine-125 (¹²⁵I), to the sulfhydryl groups of proteins via fluorescein maleimide. nih.gov This process is typically initiated by coupling ¹²⁵I to fluorescein maleimide in the presence of an oxidizing agent like Chloramine T. nih.gov The reaction is subsequently quenched with sodium thiosulfate. nih.gov The resulting iodine-substituted fluorescein maleimide is then reacted with the free cysteine residues of the target protein. nih.gov A significant advantage of this method is that it avoids exposing the protein to harsh oxidative conditions, which can be detrimental to its structure and function. nih.gov Furthermore, purification of the labeled carrier reagent is not required before its reaction with the protein. nih.gov

The suitability of this labeling method for a specific protein can be assessed spectrophotometrically without the need for radioactivity, providing a convenient preliminary evaluation. nih.gov This technique is also applicable under denaturing conditions and is particularly advantageous for mutant proteins engineered with single cysteine residues at non-critical functional sites. nih.gov The final labeled protein can be purified from excess label using techniques like gel-permeation chromatography. nih.gov

The following table summarizes the key components and their roles in the coupling of this compound with radioiodination for creating dual-modal protein probes.

| Component | Function | Reference |

| Fluorescein Maleimide | Serves as a bifunctional linker, providing a fluorescent tag and a reactive maleimide group for conjugation to sulfhydryls. | nih.gov |

| Iodine-125 (¹²⁵I) | A radioisotope that provides a detectable radioactive signal for nuclear imaging. | nih.gov |

| Chloramine T | An oxidizing agent used to facilitate the coupling of radioiodine to the fluorescein maleimide molecule. | nih.gov |

| Sodium Thiosulfate | A reducing agent used to stop the radioiodination reaction. | nih.gov |

| Cysteine Residues | Specific amino acid residues on the target protein that contain sulfhydryl groups, which react with the maleimide group of the linker to form a stable thioether bond. | nih.gov |

| Gel-Permeation Chromatography | A technique used for the final purification of the dual-labeled protein from excess, unreacted label. | nih.gov |

Research Applications of Fluorescein Maleimide Conjugates

Protein and Peptide Studies

The covalent attachment of fluorescein-maleimide to cysteine residues, either naturally occurring or introduced through site-directed mutagenesis, provides a versatile method for investigating various aspects of protein and peptide biology.

This compound is utilized to label proteins to monitor conformational changes and dynamics. nih.gov The fluorescence of the attached fluorescein (B123965) is sensitive to its local environment. Changes in protein conformation can alter the environment of the dye, leading to detectable changes in fluorescence intensity, emission wavelength, or polarization. lumiprobe.com This sensitivity allows researchers to track dynamic processes within a protein.

Frequency-domain fluorescence spectroscopy of proteins labeled with maleimide-directed probes can resolve the location of these probes within the tertiary structure of the protein. nih.gov This information is crucial for interpreting fluorescence changes in terms of specific structural rearrangements.

A notable application is in the study of the Orange Carotenoid Protein (OCP), a key player in cyanobacterial photoprotection. nih.govwindows.net The OCP undergoes significant structural rearrangements upon photoconversion from its orange resting state to a red signaling state. nih.gov Labeling OCP with a maleimide-based fluorescent dye allows for the tracking of these conformational changes, providing insights into the mechanism of its photocycle. nih.gov Similarly, this compound has been conjugated to cysteine substitution mutants of the regulatory subunit of protein kinase A (RIα(91-244)) to study the conformational dynamics associated with cyclic AMP (cAMP) binding and its interaction with the catalytic subunit. researchgate.netCurrent time information in Miami, FL, US.

Table 1: Studies on Protein Conformational Changes

| Protein Studied | Method | Key Findings |

| Orange Carotenoid Protein (OCP) | Fluorescent labeling with a maleimide (B117702) dye | The dye's fluorescence is highly sensitive to the protein's state, reflecting changes in conformation during the photocycle. nih.gov |

| RIα(91-244) | Site-directed labeling with this compound | cAMP and its analogs induce conformational changes that affect the interaction with the catalytic subunit. researchgate.netCurrent time information in Miami, FL, US. |

Maleimide derivatization of proteins with fluorescent labels is an essential technique for studying protein-protein and protein-nucleic acid interactions. aatbio.combiotium.com Biophysical methods such as fluorescence resonance energy transfer (FRET) and fluorescence anisotropy are employed to probe these interactions. aatbio.combiotium.com By labeling one interacting partner with this compound, changes in fluorescence upon binding to another molecule can be monitored, providing quantitative data on binding affinities and kinetics.

For instance, the interaction between the regulatory (R) and catalytic (C) subunits of cAMP-dependent protein kinase has been investigated using this compound labeled RIα(91–244). researchgate.net The binding kinetics were measured by observing the change in fluorescence upon mixing the labeled R-subunit with the C-subunit. researchgate.net

This compound conjugates are also employed to characterize the binding of ligands to proteins. nih.gov The binding of a ligand can induce conformational changes in the protein that are detected by the attached fluorescein probe. This approach allows for the determination of binding affinities and the study of the kinetics of ligand association and dissociation. For example, the binding of cAMP and its analogs to the regulatory subunit of protein kinase A (RIα) was studied using this compound labeled protein, which reported on the ligand-induced conformational states. Current time information in Miami, FL, US.

Fluorescence-based assays are widely used to investigate enzyme activity, kinetics, and mechanistic pathways. mdpi.com Fluorescent maleimides were among the early probes designed for studying protein structure in the context of enzyme function. By labeling an enzyme with this compound, changes in the fluorescence signal can be correlated with catalytic events. This can provide information on substrate binding, product release, and conformational changes that occur during the catalytic cycle. The principles of Michaelis-Menten kinetics can be applied to data obtained from such fluorescence assays to determine key enzymatic parameters like Vmax and Km.

A method has been developed for the rapid screening of mutant proteins containing cysteine residues using fluorescein-5-maleimide (B15326). This technique is particularly useful after site-directed mutagenesis to confirm the successful introduction of a cysteine residue into a protein. Bacterial cell extracts are treated with fluorescein-5-maleimide, and the proteins are then separated by SDS-PAGE. Proteins containing cysteine residues become fluorescent and can be visualized under ultraviolet light. This method allows for the efficient screening of a large number of transformants to identify the desired mutants. Furthermore, the modification can cause a shift in the electrophoretic mobility of the protein, which can help detect cysteine mutations even when the wild-type protein already contains cysteines.

This compound's specificity for cysteine residues allows for the targeted labeling of specific protein domains, provided a cysteine is present or has been introduced in that region.

RIα(91-244): The deletion fragment of the regulatory subunit of protein kinase A, RIα(91-244), has been labeled with this compound at specifically introduced cysteine residues (R92C, T104C, and R239C) to study its interaction with the catalytic subunit and the effects of cAMP binding. researchgate.netCurrent time information in Miami, FL, US.

cMyBP-C: The N-terminal region of human cardiac myosin-binding protein C (cMyBP-C) has been studied by attaching fluorescent probes to cysteine residues to investigate its binding to F-actin. While this specific study tested five different probes, fluorescein-5-maleimide was one of the probes used to label actin's Cys-374 to develop a fluorescence lifetime-based binding assay. Other studies on cMyBP-C have also utilized maleimide-based dyes to investigate its interaction with the thin filament.

α-Synuclein: This protein, implicated in Parkinson's disease, lacks native cysteine residues. Therefore, site-directed mutagenesis is used to introduce a cysteine at a specific location for labeling. For instance, the S9C mutant of α-Synuclein has been labeled with AlexaFluor 488 C5 maleimide, a dye with similar spectral properties to fluorescein, to quantitatively analyze its binding to lipid vesicles using fluorescence correlation spectroscopy. Cysteine-maleimide labeling has also been used to create FRET pairs to study the conformational dynamics of α-Synuclein just before aggregation.

OCP (Orange Carotenoid Protein): The OCP from Synechocystis has been labeled with tetramethylrhodamine-maleimide to study the significant structural rearrangements it undergoes during its photocycle. nih.gov This labeling strategy provided new insights into the changes in protein conformation and the distance between the dye and the carotenoid cofactor. nih.gov The absorption spectrum of fluorescein-5-maleimide labeled OCP has also been characterized.

Table 2: Examples of Specific Protein Domain Labeling

| Protein Domain | Purpose of Labeling | Key Research Finding |

| RIα(91-244) | To study cAMP binding and interaction with the catalytic subunit. researchgate.netCurrent time information in Miami, FL, US. | cAMP binding perturbs the interaction sites with the catalytic subunit. Current time information in Miami, FL, US. |

| cMyBP-C | To develop a high-throughput assay for its binding to F-actin. | Changes in the fluorescence lifetime of labeled actin were consistent with results from traditional cosedimentation assays. |

| α-Synuclein | To quantify its binding to lipid vesicles and study pre-aggregation conformational dynamics. | Fluorescence correlation spectroscopy provided quantitative analysis of vesicle binding. |

| OCP | To investigate structural rearrangements during its photocycle. nih.gov | Upon photoconversion, the distance between the C-terminal domain and the carotenoid increased significantly. nih.gov |

Tracking Peptide Therapeutics and Diagnostics

The conjugation of this compound to peptides has emerged as a valuable strategy for the development of fluorescently labeled peptide therapeutics and diagnostic agents. This labeling allows for the direct visualization and tracking of these peptides in biological systems, providing critical insights into their localization, trafficking, and interactions with their targets. creative-peptides.com

Fluorescently labeled peptides are frequently employed as probes for imaging specific cellular structures or processes. creative-peptides.com By targeting particular proteins, organelles, or cellular compartments, these labeled peptides enable researchers to visualize cellular dynamics and investigate disease mechanisms. creative-peptides.com The inherent biocompatibility, specificity, and low toxicity of peptides make them excellent candidates for these applications.

In the realm of drug delivery, peptides labeled with fluorescent dyes such as fluorescein are utilized to monitor the delivery of therapeutic agents in living organisms. This is particularly important in the development of new drug delivery systems and in understanding the intracellular pathways of potential therapeutics. creative-peptides.com Furthermore, in the field of diagnostics, fluorescently labeled peptides can serve as sensitive biosensors for the detection of specific molecules or analytes. creative-peptides.com

Opioid Peptide Bioconjugates for Receptor Interaction Studies

The study of opioid receptor biology has benefited significantly from the development of fluorescently labeled opioid peptides. The conjugation of this compound to opioid peptides allows for the creation of probes to investigate ligand-receptor binding and receptor trafficking through imaging-based methods. arizona.edu

In one study, researchers synthesized three opioid peptide analogs of biphalin (B1667298) and [D-Pen2,5]-Enkephalin (DPDPE) containing a this compound motif. arizona.edu The aim was to create new probes for biological assays, a task that is challenging due to the potential for the fluorescent label to interfere with the peptide's biological activity. arizona.edu

The synthesized biphalin analog demonstrated the ability to bind to both μ- and δ-opioid receptors and to activate G-protein coupling in cells expressing these receptors. arizona.edu However, this particular analog was not successful in fluorescently labeling the receptors in live or fixed cells. arizona.edu Despite this, the research suggests that the biphalin scaffold holds promise for the development of effective fluorescent ligands with an appropriate fluorescent motif for studying opioid receptor interactions. arizona.edu

| Peptide Analog | Receptor Target | Binding Affinity (Ki) | Functional Activity (EC50) |

| Biphalin Analog 17 | μ-opioid receptor | 530 ± 90 nM | 16.7 ± 6.7 nM |

| Biphalin Analog 17 | δ-opioid receptor | 69.8 ± 16.4 nM | 42 ± 10 nM |

Thiol and Redox State Analysis

This compound's high reactivity and specificity towards free sulfhydryl groups make it an excellent tool for studying cellular thiols and the intracellular redox state.

The intracellular redox environment is crucial for maintaining cellular homeostasis, and thiols, particularly in their reduced state (sulfhydryl groups), play a central role in this process. This compound can be employed to detect and quantify the levels of reduced intracellular thiols. medchemexpress.com The maleimide group reacts specifically with the sulfhydryl group of thiols, forming a stable thioether bond. biosyn.com This reaction results in the covalent attachment of the fluorescein molecule to the thiol-containing molecule, leading to a significant increase in fluorescence. medchemexpress.com

A sensitive competitive fluorescence assay has been developed to assess the reactivity of various compounds towards glutathione (B108866) (GSH) and thiols in general, utilizing fluorescein-5-maleimide (FM). medchemexpress.com This method is based on the reaction between FM and GSH, which generates a strong fluorescence signal. When a compound that also reacts with GSH is introduced into the system, it competes with FM for the available GSH. medchemexpress.com

This competition leads to two observable changes in the fluorescence signal: the rate of fluorescent product formation increases, while the total amount of fluorescent product formed at the end of the reaction decreases. medchemexpress.com By measuring these changes at different concentrations of the competitor compound, the rate constant for the reaction between the competitor and GSH can be calculated. medchemexpress.com This assay provides a valuable tool for screening and characterizing compounds based on their thiol reactivity and is adaptable for high-throughput screening formats. medchemexpress.com

Fluorescein-5-maleimide has been evaluated as a fluorescent probe for the histochemical demonstration of sulfhydryl and disulfide groups in biological tissues. The maleimide moiety reacts directly with sulfhydryl groups, allowing for their direct visualization through fluorescence microscopy. To demonstrate the presence of disulfide groups, a two-step process is employed. First, the native sulfhydryl groups are blocked. Then, the disulfide bonds are reduced to sulfhydryl groups, which can then be labeled with fluorescein-5-maleimide. While other fluorescent maleimides, such as N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM), may provide brighter and more selective fluorescence, fluorescein-5-maleimide can also be effectively used for this purpose with the use of appropriate control preparations.

Nanomaterial and Cellular Uptake Studies

This compound conjugates are instrumental in the study of nanomaterials and their interactions with biological systems. By fluorescently tagging nanoparticles, researchers can track their movement, cellular uptake, and intracellular fate.

Detection and Tracking of Negatively Charged Nanoparticles

This compound has been utilized to functionalize and track nanoparticles. For instance, it has been used as a fluorophore to create optical contrast for tracking fluorinated polymeric nanoparticles in vivo. mdpi.com In another application, maleimide-modified lipids have been incorporated into CRISPR lipid nanoparticles, which were then labeled with rhodamine for cellular uptake studies. pnas.org This demonstrates the utility of the maleimide group for attaching fluorescent reporters to lipid-based nanocarriers.

The surface charge of nanoparticles is a critical factor influencing their interaction with the negatively charged cell membrane. Studies have shown that the uptake efficiency of nanoparticles can be tuned by modifying their surface chemistry. researchgate.net While not exclusively for negatively charged nanoparticles, this compound can be used to label a variety of nanoparticles, allowing for the investigation of how surface properties, including charge, affect their cellular uptake and trafficking. For example, fluorescently labeling nanoparticles allows for the quantification of their uptake into mammalian cells using techniques like flow cytometry. rsc.org

Analysis of Bio-Nano Interactions at the Subcellular Scale

Understanding the interactions between nanoparticles and subcellular components is crucial for applications in nanomedicine and for assessing nanoparticle safety. This compound-labeled nanoparticles enable the visualization of these interactions at the subcellular level.

One study utilized fluorescent thiol-organosilica nanoparticles surface-functionalized with polyethyleneimine (PEI) to analyze cell-nanoparticle interactions. nih.govrsc.org The maleimide group can be used to attach such fluorescent probes to nanoparticles, facilitating the study of their uptake and revealing differential endosomal sorting depending on the nanoparticle's surface properties. nih.govrsc.org Live-cell imaging techniques, such as spinning disk confocal microscopy, can then be used to study the time course of nanoparticle association with the cell membrane and their subsequent internalization. beilstein-journals.org These studies have revealed that nanoparticle size is a key determinant of the endocytic mechanism. beilstein-journals.org

| Nanoparticle Type | Fluorescent Label | Key Finding | Reference |

|---|---|---|---|

| Thiol-organosilica nanoparticles | Fluorescein | Differential endosomal sorting based on surface functionalization. | nih.govrsc.org |

| Polymeric nanoparticles | N-fluoresceinyl maleimide | Enabled in vivo tracking. | mdpi.com |

| Lipid nanoparticles | Rhodamine (via maleimide-lipid) | Enhanced cellular uptake with SNA constructs. | pnas.org |

Intracellular Location and Trafficking Pathway Elucidation

Once internalized, nanoparticles are transported within the cell through various trafficking pathways. This compound conjugates are valuable tools for elucidating these pathways. A novel fluorescent membrane probe, termed mCLING, utilizes a maleimide group to attach a fluorophore. nih.gov This probe labels the plasma membrane and is taken up by endocytosis, allowing for the faithful tracking of endocytic organelles. nih.gov Because mCLING can be used in conjunction with fixation and immunostaining, it enables the detailed morphological and molecular identification of the organelles involved in trafficking. nih.gov

Live-cell imaging with fluorescently labeled nanoparticles provides dynamic information about their localization and trafficking. bohrium.com For example, studies have shown that many nanoparticles are trafficked to lysosomes following endocytosis. bohrium.com By labeling nanoparticles with this compound and co-staining with organelle-specific markers, researchers can precisely map the intracellular journey of these nanomaterials. This information is critical for designing drug delivery systems that can escape the endo-lysosomal pathway and deliver their cargo to specific subcellular targets. bohrium.com

Assay Development and High-Throughput Screening

This compound conjugates are pivotal in the development of diverse assays, particularly in high-throughput screening (HTS) for drug discovery and biochemical research. The specific reactivity of the maleimide group towards sulfhydryl (thiol) groups, combined with the stable and bright fluorescence of fluorescein, allows for the creation of sensitive and specific detection methods. These assays are designed to monitor biochemical events by translating them into measurable fluorescent signals.

Fluorescence-Based Assays for Enzyme Activity and Inhibition

Fluorometric assays are essential tools in enzymatic studies due to their high sensitivity, specificity, and capacity for real-time monitoring. nih.govresearchgate.net Assays utilizing this compound are designed based on the principle that an enzymatic reaction can induce a change in the fluorescence properties of the system. This often involves a reaction that forms or consumes a fluorescent product from a non-fluorescent or differently fluorescent substrate. unimi.it

The maleimide moiety's specific and rapid reaction with thiol groups under mild conditions is frequently exploited. unimi.itnih.gov For instance, an enzyme's activity can be measured if it cleaves a substrate to expose a thiol group. This newly available thiol can then react with this compound, leading to the covalent attachment of the fluorophore and a subsequent, quantifiable change in fluorescence. This strategy has been applied in the development of assays for various enzymes, including hydrolytic enzymes like monoacylglycerol lipase (B570770) (MAGL). unimi.itnih.gov In such assays, a substrate analog is synthesized that, upon enzymatic hydrolysis, releases a product containing a free thiol. The reaction of this product with a maleimide-based fluorescent probe generates a fluorescent signal proportional to the enzyme's activity. unimi.itnih.gov

These fluorescence-based methods offer significant advantages over traditional chromatographic or radiometric assays, which can be expensive, labor-intensive, and not easily adaptable to high-throughput formats. researchgate.net The simplicity and sensitivity of fluorometric assays make them highly suitable for determining the kinetic mechanisms of enzyme reactions and for screening potential enzyme inhibitors. nih.govresearchgate.net

High-Throughput Screening Formats for Compound Reactivity

In high-throughput screening (HTS), it is crucial to identify compounds that exhibit chemical reactivity, as they can lead to false-positive results or potential toxicity. nih.govresearchgate.net The reactivity of compounds towards nucleophilic residues, such as the thiol group of cysteine, is a key parameter to assess. nih.gov this compound and similar fluorescent maleimide probes are used in competitive assay formats to quantitatively evaluate the thiol reactivity of large numbers of compounds. nih.govresearchgate.net

One such HTS format is a fluorescence-based competitive endpoint assay. nih.gov This assay is based on the competitive reaction between a test compound and a fluorescent maleimide probe for a limited amount of a free thiol, such as glutathione (GSH). nih.govresearchgate.net If the test compound is reactive towards thiols, it will compete with the fluorescent maleimide for binding to GSH. This results in a lower fluorescent signal compared to a control reaction with a non-reactive compound. The degree of fluorescence reduction is directly related to the reactivity of the test compound, allowing for the calculation of its second-order reaction rate constant (k_chem). nih.gov This method offers a significant improvement in throughput and quantitativeness compared to traditional, labor-intensive techniques like liquid chromatography-mass spectrometry. nih.govresearchgate.net

| Assay Principle | Components | Measurement | Outcome | Reference |

| Competitive Thiol Reactivity | Test Compound, Fluorescent Maleimide Probe (e.g., this compound), Thiol Source (e.g., Glutathione) | Endpoint Fluorescence Intensity | Quantitative reaction rate of the test compound with thiols | nih.govresearchgate.net |

| Enzyme Inhibition Screening | Enzyme, Substrate (reveals thiol upon cleavage), this compound, Inhibitor Compound | Time-resolved Fluorescence Intensity | IC50 value of the inhibitor compound | researchgate.netunimi.itnih.gov |

Fluorescence Lifetime Detection for Small Molecule Discovery

Fluorescence-based assays can be categorized by the specific parameter being measured, which includes intensity, polarization, resonance energy transfer, and fluorescence lifetime. unimi.itnih.gov Fluorescence lifetime, the average time a fluorophore spends in the excited state before returning to the ground state, is an intrinsic property of a fluorescent molecule that is sensitive to its local microenvironment. thermofisher.com This sensitivity makes fluorescence lifetime detection a powerful tool in small molecule discovery. rsc.orgnih.gov

When a this compound conjugate binds to a target molecule, such as a protein, changes in the surrounding environment (e.g., polarity, viscosity, proximity to quenching groups) can lead to a measurable change in its fluorescence lifetime. thermofisher.com Unlike fluorescence intensity, lifetime measurements are generally independent of the probe's concentration and are less susceptible to artifacts like photobleaching and light scattering.

This technique is particularly valuable for studying protein structure and interactions. For example, frequency-domain fluorescence spectroscopy, which measures lifetime, has been used to determine the location of maleimide-directed probes within the tertiary structure of proteins like Ca-ATPase. thermofisher.com In the context of small molecule discovery, a change in the fluorescence lifetime of a this compound labeled protein upon the addition of a small molecule can indicate a binding event. This principle can be adapted to HTS formats to screen for compounds that bind to a specific target protein, providing a robust method for identifying potential drug candidates. nih.gov

Immunofluorescence-Based Assays (Western Blotting, ELISA)

This compound is used to create fluorescently labeled antibodies for various immunodetection techniques, including Western blotting and enzyme-linked immunosorbent assays (ELISA). thermofisher.com The maleimide group reacts with free sulfhydryl groups on the antibody, typically those made available by reducing disulfide bonds in the antibody's hinge region, to form a stable covalent bond. thermofisher.com This process yields a fluorescently tagged antibody that can be used to detect a specific target antigen.

In fluorescent Western blotting, a primary antibody binds to the target protein immobilized on a membrane. Subsequently, a secondary antibody conjugated with fluorescein binds to the primary antibody. The membrane is then imaged using a fluorescence scanner, allowing for the detection and quantification of the target protein. This method offers several advantages over traditional chemiluminescent detection, including a wider dynamic range for more accurate quantification and the ability to perform multiplexing—detecting multiple proteins on the same blot simultaneously by using antibodies labeled with different colored fluorophores. For optimal results, it is important to use membranes with low autofluorescence, such as nitrocellulose, and to optimize antibody concentrations to achieve a high signal-to-noise ratio.

Similarly, in a fluorescent ELISA, an antibody labeled with fluorescein is used for detection, where the amount of fluorescence is proportional to the amount of antigen present in the sample. nih.govnih.gov

Material Science and Polymer Research

The unique properties of this compound are also harnessed in material science, particularly in the synthesis of "smart" polymers that respond to environmental stimuli. These materials have potential applications in fields such as biotechnology and medicine.

Incorporation into Amphiphilic Copolymers for Environment-Responsive Fluorescence

Fluorescein can be incorporated into amphiphilic copolymers to create materials whose fluorescence properties change in response to environmental cues like temperature and pH. nih.govacs.org A common strategy involves copolymerizing a monomer like N-isopropylacrylamide (NIPAAm) with a fluorescent monomer derived from fluorescein. nih.govacs.org Alternatively, this compound can be used to postsynthetically label a copolymer that has been designed to include thiol groups.

Polymers containing poly(N-isopropylacrylamide) (PNIPAAm) are well-known for their temperature-responsive behavior. Below a specific temperature known as the lower critical solution temperature (LCST), the PNIPAAm chains are hydrated and exist in an expanded coil conformation. acs.org Above the LCST, the polymer undergoes a phase transition, dehydrating and collapsing into a compact globular form. acs.org